molecular formula C9H16N2O3 B1310425 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid CAS No. 333985-79-8

1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid

Cat. No.: B1310425
CAS No.: 333985-79-8
M. Wt: 200.23 g/mol
InChI Key: FRBBOXGMTKVHBW-UHFFFAOYSA-N
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Description

1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C₉H₁₆N₂O₃. It is a piperidine derivative that contains both a carbamoyl group and a carboxylic acid group.

Preparation Methods

The synthesis of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamoyl group. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired product in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl or carboxylic acid groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamoyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular pathways involved in signal transduction, affecting various biological processes .

Comparison with Similar Compounds

1-(Dimethylcarbamoyl)piperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:

    Piperidine-4-carboxylic acid: Lacks the dimethylcarbamoyl group, resulting in different chemical properties and reactivity.

    N-Methylpiperidine-4-carboxylic acid: Contains a methyl group instead of a dimethylcarbamoyl group, leading to variations in its biological activity and applications.

    1-(Carbamoyl)piperidine-4-carboxylic acid:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-(dimethylcarbamoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-10(2)9(14)11-5-3-7(4-6-11)8(12)13/h7H,3-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBBOXGMTKVHBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408089
Record name 1-(dimethylcarbamoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333985-79-8
Record name 1-[(Dimethylamino)carbonyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333985-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(dimethylcarbamoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(dimethylcarbamoyl)piperidine-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Ethyl 1-(N,N-dimethylcarbamoyl)piperidine-4-carboxylate (2.28 g, 10.0 mmol) obtained in Step 1 was dissolved in a mixed solvent of methanol (30 mL) and water (10 mL), lithium hydroxide monohydrate (2.10 g, 50.0 mmol) was added thereto, followed by stirring at room temperature for 30 minutes. The reaction mixture was concentrated under reduced pressure, and 6 mol/L hydrochloric acid was added to the resulting residue to adjust the pH to 1, followed by extraction with chloroform. The organic layer was dried over anhydrous magnesium sulfate, and then the solvent was distilled away under reduced pressure to afford 1-(N,N-dimethylcarbamoyl)piperidine-4-carboxylic acid (830 mg, 42%).
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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